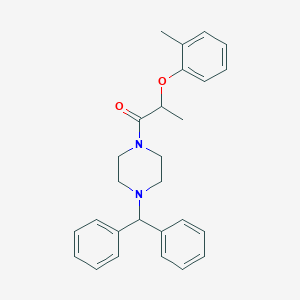
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether
Descripción
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a 2-methylphenoxy group, making it a valuable molecule in various chemical and biological studies.
Propiedades
Fórmula molecular |
C27H30N2O2 |
|---|---|
Peso molecular |
414.5g/mol |
Nombre IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one |
InChI |
InChI=1S/C27H30N2O2/c1-21-11-9-10-16-25(21)31-22(2)27(30)29-19-17-28(18-20-29)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-16,22,26H,17-20H2,1-2H3 |
Clave InChI |
PYHQBSIHJSLTHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The diphenylmethyl group is introduced via substitution reactions, often using diphenylmethyl chloride as a reagent.
Ether Formation: The 2-methylphenoxy group is attached through etherification reactions, typically involving phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, phenoxy derivatives, and other functionalized organic compounds.
Aplicaciones Científicas De Investigación
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methylphenoxy)ethanone
- 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
Uniqueness
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


